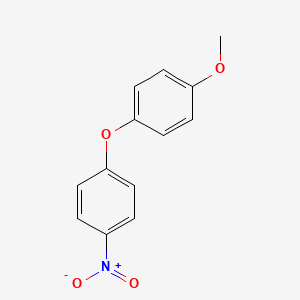

1-methoxy-4-(4-nitrophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCQLWNLTLMGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212772 | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-24-2 | |

| Record name | 1-Methoxy-4-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(p-nitrophenoxy)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(p-Nitrophenoxy)anisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF84DKH6XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Diarylether Chemistry

The diaryl ether (DE) framework is a cornerstone in organic synthesis and is widely present in both natural products and synthetic compounds. nih.gov This structural motif, characterized by two aryl groups linked by an oxygen atom, is recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence is due to a combination of chemical stability and conformational flexibility, which allows diaryl ether-based molecules to interact effectively with a wide range of biological targets. nih.govberkeley.edu

Consequently, the diaryl ether nucleus is a fundamental component in numerous agents developed for medicinal and agrochemical purposes. nih.govacs.org Derivatives have been extensively synthesized and investigated for a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govberkeley.edu

The synthesis of diaryl ethers like 1-methoxy-4-(4-nitrophenoxy)benzene is often achieved through methods like the Ullmann condensation. This classic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org In a typical synthesis for the title compound, 4-nitrochlorobenzene or another suitable halo-nitroaromatic would be reacted with 4-methoxyphenol (B1676288) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org Modern variations of this method often use soluble copper catalysts and can proceed under milder conditions than the high temperatures traditionally required. wikipedia.org

Table 1: Key Features of Diarylether Chemistry

| Feature | Description | Relevance to this compound |

|---|---|---|

| Structural Scaffold | Two aryl rings linked by an ether oxygen. | The core structure of the title compound. |

| Significance | Considered a "privileged scaffold" in medicinal and agrochemical chemistry. nih.govberkeley.edu | Its inclusion in this class suggests potential for biological activity. |

| Biological Activities | Anticancer, antiviral, antibacterial, anti-inflammatory, etc. nih.govacs.org | Analogues of the title compound are explored for these properties. |

| Synthesis Method | Commonly synthesized via Ullmann Condensation. wikipedia.orgorganic-chemistry.org | A primary route for preparing the title compound. |

Significance of Nitrophenyl and Methoxyphenyl Moieties in Chemical Synthesis

The chemical behavior and potential applications of 1-methoxy-4-(4-nitrophenoxy)benzene are largely dictated by its two key functional components: the nitrophenyl group and the methoxyphenyl group.

The nitrophenyl moiety , specifically the 4-nitrophenyl group, is a common building block in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. This feature is exploited in the synthesis of diaryl ethers. wikipedia.org Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group (aniline). This transformation is a critical step in the synthesis of dyes, pharmaceuticals, and other complex molecules, where the resulting amine can be further functionalized. industrialchemicals.gov.au The presence of a nitroaromatic structure is also a key feature in some hypoxia-activated prodrugs, which are designed to release a therapeutic agent in the low-oxygen environment of tumors. lab-chemicals.com

The methoxyphenyl moiety , or anisole (B1667542) group, is an electron-donating group that influences the electronic properties of the molecule. This moiety is found in a wide range of biologically active compounds and natural products. For instance, the 2-methoxyphenol core is associated with antioxidant properties. The methoxy (B1213986) group can also be a key structural feature in molecules designed for specific biological targets, such as antiestrogenic agents. industrialchemicals.gov.au In materials science, methoxyphenyl groups can impart desirable properties, such as fluorescence, and are used in the development of organic electroluminescent molecules.

Overview of Research Trajectories for the Compound and Its Analogues

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions represent a classical and direct approach to the formation of the diaryl ether linkage in this compound. The presence of the electron-withdrawing nitro group on one of the aromatic rings is critical, as it activates the ring towards nucleophilic attack, making this pathway particularly suitable.

The Williamson ether synthesis, traditionally used for forming ethers from alkoxides and alkyl halides, can be adapted for the synthesis of diaryl ethers. masterorganicchemistry.com In the context of this compound, this involves the reaction of a phenoxide with an activated aryl halide. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile. masterorganicchemistry.combrainly.com

Two primary variations are possible for synthesizing the target molecule:

Route A: The reaction of 4-methoxyphenoxide with 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. The nitro group activates the halide for displacement.

Route B: The reaction of 4-nitrophenoxide with a 4-methoxy-substituted aryl halide, such as 4-chloroanisole (B146269) or 4-bromoanisole.

A similar synthesis, that of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene (B8374712), has been demonstrated by reacting sodium p-nitrophenoxide with 4-methoxybenzyl chloride in dimethylformamide (DMF). prepchem.com This highlights the general applicability of using a nitrophenoxide salt as the nucleophile in a Williamson-type reaction. For the synthesis to be efficient, the alkyl halide should ideally be primary to avoid competing elimination reactions. brainly.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of diaryl ethers. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the use of a catalyst.

For diaryl ether synthesis, strong bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have proven effective. rsc.orgbeilstein-journals.org The choice of solvent also plays a significant role, with polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being commonly used. prepchem.comrsc.orgbeilstein-journals.org

While traditional Williamson synthesis may not require a catalyst for highly activated substrates, modern variations often employ copper or palladium catalysts to facilitate the reaction, especially for less reactive aryl halides. This catalytic approach is often referred to as the Ullmann condensation or Buchwald-Hartwig amination, respectively. beilstein-journals.org For instance, copper(I) iodide (CuI) with ligands like N,N-dimethylglycine in acetonitrile has been shown to be an efficient system for coupling phenols and aryl bromides at moderate temperatures (e.g., 80 °C). beilstein-journals.org Nickel-catalyzed systems, such as NiCl₂(PPh₃)₂, have also been developed for coupling heterocyclic alcohols with aryl bromides bearing strong electron-withdrawing groups. researchgate.net The table below summarizes typical conditions for related diaryl ether syntheses.

| Catalyst System | Base | Solvent | Temperature (°C) | Application | Reference |

| Ligand-free Cu | Cs₂CO₃ | DMF | 100 | O-arylation of phenols with nitroarenes | rsc.org |

| CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | Coupling of 4-methoxyphenol (B1676288) and 4-bromoanisole | beilstein-journals.org |

| NiCl₂(PPh₃)₂ | KHCO₃ | Not specified | Not specified | Coupling of heterocyclic alcohols and aryl bromides | researchgate.net |

| Cu-ninhydrin@GO-Ni MNP | KOH | DMSO | 130 | Coupling of phenols and aryl halides | rsc.org |

Alternative Synthetic Pathways

Beyond classical SNAr reactions, several alternative pathways have been developed for the synthesis of diaryl ethers, offering milder conditions and broader functional group tolerance.

Modern cross-coupling reactions are powerful tools for constructing C-O bonds in diaryl ethers. The Ullmann condensation, which uses copper catalysis to couple an aryl halide with a phenol (B47542), is a well-established method. beilstein-journals.org Significant improvements to the classical protocol, which required harsh conditions, have been made. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for lower temperatures. researchgate.net

Palladium-catalyzed C-O cross-coupling reactions, pioneered by Buchwald and Hartwig, offer another versatile route. These methods often employ specialized phosphine (B1218219) ligands to facilitate the reductive elimination step that forms the diaryl ether bond. researchgate.net Furthermore, photoredox catalysis combined with nickel has emerged as a method to form diaryl ethers under mild conditions from a wide range of aryl halides and phenols. researchgate.net

The strategic design of precursors is fundamental to a successful synthesis. For this compound, the key intermediates are typically a substituted phenol and a substituted aryl halide. Commercially available compounds like p-nitroanisole (also known as 1-methoxy-4-nitrobenzene) serve as important starting materials. industrialchemicals.gov.aunist.gov This intermediate can be reacted with 4-hydroxyphenol under suitable coupling conditions.

The synthesis of precursors themselves is an important consideration. For instance, the synthesis of a related compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, was achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in the presence of pyridine. nih.gov This demonstrates a common strategy where one precursor contains the nucleophilic hydroxyl group and the other contains a suitable leaving group, with activating or directing groups positioned appropriately on the aromatic rings. The order of synthetic steps is also crucial; for example, Friedel-Crafts reactions are generally performed before nitration, as the presence of a strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution. masterorganicchemistry.com

Synthesis of Key Derivatives and Analogues

The synthetic methodologies described can be extended to produce a variety of derivatives and structural analogues of this compound. These analogues are often synthesized for structure-activity relationship studies in various fields.

Examples of related structures include:

Linker-Modified Analogues: 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene contains a methylene (B1212753) spacer between the oxygen and one of the aromatic rings. prepchem.com

Vinylogous Analogues: (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene replaces the ether oxygen with a carbon-carbon double bond, extending the conjugation. nih.gov

Biphenyl Analogues: 4-Methoxy-4'-nitrobiphenyl lacks the ether linkage altogether, directly connecting the two aromatic rings. nih.gov

Substituted Analogues: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde incorporates an additional aldehyde group on one of the rings. nih.gov

Halogenated Precursors: 2-Bromo-1-methoxy-4-nitrobenzene is a key intermediate that could be used to synthesize halogenated derivatives. bldpharm.com

Schiff Base Analogues: Compounds like (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine incorporate an imine linkage, representing a significant structural deviation. researchgate.net

The synthesis of these analogues often involves similar precursor design principles and coupling strategies, adapted for the specific functional groups present.

Strategies for Introducing Diverse Substituents on Phenyl Rings

The functionalization of the phenyl rings in diaryl ethers like this compound is pivotal for tuning their physicochemical and biological properties. A variety of strategies have been developed to introduce substituents in a regioselective manner.

Traditional electrophilic aromatic substitution reactions are influenced by the directing effects of existing substituents. youtube.com For instance, in the case of a monosubstituted benzene (B151609) ring, the nature of the substituent dictates the position of the incoming electrophile. When multiple substituents are present, the directing effects are additive, with the strongest activating group generally controlling the regioselectivity. tandfonline.com

Modern approaches offer more precise control over substitution patterns. One such method is the regioselective functionalization through metal-catalyzed cross-coupling reactions. For example, copper(0)-catalyzed synthesis has been employed to create 3′-substituted diaryl ethers, which can then undergo further regioselective sulfonylation or carbonylation. rsc.org Another powerful technique involves the use of directing groups to guide the functionalization to a specific C-H bond. A wide range of directing groups can be employed in metal-catalyzed reactions to achieve otherwise difficult transformations. msu.eduyoutube.com For instance, rhodium-catalyzed C-H functionalization using a triazole moiety as a directing group allows for the synthesis of a variety of heteroarylated and alkenylated arenes under mild conditions. researchgate.net

The inherent reactivity of the starting materials can also be exploited. In the synthesis of this compound, the nitro group on one ring and the methoxy group on the other direct the substitution patterns for further functionalization. The nitro-substituted ring is highly activated towards nucleophilic aromatic substitution (SNAF), while the methoxy-substituted ring is more susceptible to electrophilic attack. The reduction of the nitro group to an amine provides a versatile handle for a plethora of subsequent chemical modifications, transforming a meta-directing group into an ortho-, para-directing one. manchester.ac.uknih.gov

A summary of strategies for introducing substituents is presented in the table below.

| Strategy | Description | Key Features |

| Electrophilic Aromatic Substitution | Utilizes the inherent directing effects of existing substituents to introduce new functional groups. | The strongest activating group dictates the position of the new substituent. tandfonline.com |

| Regioselective Functionalization | Employs catalysts to achieve substitution at specific positions, often through C-H activation. | Allows for the synthesis of structurally novel diaryl ethers with diverse functionalities. rsc.org |

| Directing Groups | A functional group is temporarily installed to direct a metal catalyst to a specific C-H bond for functionalization. | Offers high regioselectivity for positions that are not easily accessible by other means. msu.eduyoutube.comresearchgate.net |

| Functional Group Interconversion | Existing functional groups are chemically modified to alter their directing effects or to introduce new reactivity. | Reduction of a nitro group to an amine changes the directing effect from meta to ortho, para. manchester.ac.uknih.gov |

Stereoselective Synthesis of Related Bridged Systems

The synthesis of bridged systems structurally related to diaryl ethers, particularly those exhibiting stereoisomerism, has garnered significant attention due to their unique three-dimensional structures and potential applications in catalysis and materials science. These molecules can exist as atropisomers, which are stereoisomers arising from restricted rotation around a single bond. acs.org

The enantioselective synthesis of atropisomeric diaryl ethers that are not part of a macrocycle has been a synthetic challenge. One successful approach involves the introduction of a bulky substituent ortho to the C-O axis, which creates a high rotational barrier. wikipedia.org For instance, an alkylsulfinyl group can be used to enforce a conformational preference, which is retained upon oxidation to the corresponding sulfone, leading to a dynamic thermodynamic resolution of the atropisomeric ether. wikipedia.org

Catalytic enantioselective methods are highly sought after for their efficiency. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the atroposelective synthesis of diaryl ethers through the desymmetrization of prochiral starting materials. acs.org Similarly, chiral phosphoric acid catalysts have been employed in the enantioselective synthesis of axially chiral diaryl ethers. thieme-connect.com Copper-catalyzed enantioselective cycloaddition reactions have also been developed to construct C-O atropisomers with high yields and enantioselectivities. tandfonline.com

Recent advancements have also focused on the diastereo- and atroposelective synthesis of bridged biaryls containing an eight-membered lactone ring through an organocatalytic cascade reaction. thieme-connect.com This method allows for the construction of complex bridged systems with defined axial and central chirality from readily available starting materials.

The following table summarizes selected stereoselective synthetic approaches.

| Method | Description | Key Features |

| Bulky Substituent Approach | Introduction of a sterically demanding group ortho to the ether linkage to create a high barrier to rotation. | Leads to stable atropisomers that can be resolved. wikipedia.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Desymmetrization of prochiral dialdehydes to generate axially chiral diaryl ethers. | Provides access to atropisomeric diaryl ethers with high enantioselectivity. acs.org |

| Chiral Phosphoric Acid (CPA) Catalysis | Asymmetric Povarov reaction-enabled desymmetrization followed by aromatization. | Yields novel polysubstituted quinoline-containing diaryl ether atropisomers. thieme-connect.com |

| Copper-Catalyzed Cycloaddition | Atroposelective cycloaddition between bisalkynes and azides. | Produces C-O atropisomers with high yields and enantiomeric excess. tandfonline.com |

| Organocatalytic Cascade Reaction | Diastereo- and atropoenantioselective synthesis of bridged biaryls with an eight-membered lactone. | Creates complex bridged systems with both axial and central chirality. thieme-connect.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of diaryl ethers to develop more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

The classical Ullmann condensation for diaryl ether synthesis often requires high temperatures and polar, high-boiling point solvents like dimethylformamide (DMF) or nitrobenzene (B124822). thieme-connect.com Greener alternatives are actively being explored. Ionic liquids have emerged as promising reaction media due to their low vapor pressure, thermal stability, and potential for catalyst immobilization and recycling. researchgate.netresearchgate.netorganic-chemistry.org For instance, the copper(I) chloride-catalyzed synthesis of diaryl ethers has been successfully carried out in imidazolium-based ionic liquids under milder conditions than traditional methods. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry approach. The synthesis of diaryl ethers has been achieved under solvent-free conditions using a solid base like KF/Alumina, sometimes with microwave assistance to accelerate the reaction. organic-chemistry.org This methodology offers advantages in terms of reduced waste, lower cost, and simplified product isolation.

Microwave-assisted synthesis has been shown to be a highly efficient method for promoting diaryl ether formation, often leading to significantly reduced reaction times and improved yields. nih.gov In some cases, microwave irradiation can facilitate the direct coupling of phenols with electron-deficient aryl halides without the need for a catalyst. acs.org

The choice of catalyst also plays a crucial role in the greenness of a synthetic route. While palladium catalysts are highly effective, the use of more abundant and less expensive metals like copper is preferred. umass.eduresearchgate.net Efforts have been made to develop milder and more efficient copper-catalyzed Ullmann-type reactions using various ligands and reaction conditions. umass.eduresearchgate.net

The table below highlights some green chemistry approaches for diaryl ether synthesis.

| Green Approach | Description | Advantages |

| Ionic Liquids as Solvents | Replacing traditional volatile organic solvents with ionic liquids. | Low vapor pressure, thermal stability, potential for catalyst recycling. researchgate.netresearchgate.netorganic-chemistry.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using a solid support. | Reduced waste, simplified workup, lower environmental impact. organic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, often catalyst-free. nih.govacs.org |

| Greener Catalysts | Utilizing more abundant and less toxic metal catalysts like copper. | Lower cost and reduced environmental burden compared to precious metals like palladium. umass.eduresearchgate.net |

Spectroscopic Data for this compound Not Publicly Available

Extensive searches of scientific literature and chemical databases have revealed a lack of publicly available, detailed spectroscopic data for the compound this compound. While the synthesis and use of this and structurally similar compounds are mentioned in various chemical contexts, specific experimental data for its spectroscopic characterization and structural elucidation, as requested, could not be located.

This includes a thorough search for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR spectra, including chemical shifts, coupling constants, or data from advanced techniques like 2D NMR or DEPT, were found for this compound.

Infrared (IR) Spectroscopy: Detailed information on the characteristic vibrational modes for the nitro, methoxy, and ether linkages of this specific compound is not available in the public domain.

Mass Spectrometry (MS): Similarly, mass spectrometry data, which would confirm the compound's molecular weight and fragmentation pattern, was not found in the searched resources.

Consequently, the requested article with detailed sections on spectroscopic analysis and corresponding data tables cannot be generated at this time due to the absence of the necessary factual, experimental data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.

Based on its chemical formula (C₁₃H₁₁NO₄), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available, a related but structurally different compound, 1-(4-methoxyphenyl)-4-nitrobenzene (C₁₃H₁₁NO₃), has a reported exact mass of 229.07389321 Da. nih.gov This highlights the precision of HRMS in distinguishing between compounds with similar but non-identical elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Theoretical Monoisotopic Mass | 245.0688 u |

| Theoretical Average Mass | 245.2282 u |

This table is based on theoretical calculations and awaits experimental verification through HRMS analysis.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry not only provides the molecular weight of a compound but also offers insights into its structure through the analysis of its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and the bonds within it.

For this compound, the fragmentation would likely occur at the ether linkage and involve the aromatic rings. Common fragmentation patterns for aromatic ethers include cleavage of the C-O bond, leading to the formation of phenoxy and methoxybenzene-related ions. The presence of the nitro group would also influence the fragmentation, potentially leading to the loss of NO₂ or NO.

While a specific fragmentation pattern for this compound is not documented in the available literature, data for the related compound 1-methoxy-4-nitrobenzene (C₇H₇NO₃) is available and shows characteristic fragmentation. nist.gov The analysis of such related compounds can provide a predictive framework for the fragmentation of the target molecule.

Table 2: Predicted Major Fragments for this compound

| Fragment Ion (Predicted) | m/z (Predicted) | Corresponding Neutral Loss |

| [M - OCH₃]⁺ | 214 | CH₃O |

| [M - NO₂]⁺ | 199 | NO₂ |

| [C₇H₇O]⁺ (methoxybenzyl cation) | 107 | C₆H₄NO₃ |

| [C₆H₄NO₃]⁻ (nitrophenoxide anion) | 138 | C₇H₇O |

This table represents predicted fragmentation based on the chemical structure and common fragmentation pathways for similar compounds. Experimental data is required for confirmation.

Advanced Structural Analysis and Conformational Studies

X-ray Crystallography of 1-methoxy-4-(4-nitrophenoxy)benzene and Related Systems

X-ray diffraction studies on compounds structurally related to this compound, such as those containing nitro and methoxy-substituted phenyl rings, offer a comprehensive view of their molecular architecture.

The crystal packing of aromatic compounds is often governed by a combination of weak intermolecular forces. In related structures, such as 1-nitro-4-(4-nitrophenoxy)benzene, molecules are linked by C-H···O hydrogen bonds, creating a three-dimensional network. nih.gov The insertion of nitro groups into a benzene (B151609) ring generally promotes the formation of C-H···O intermolecular hydrogen bonds and stacking interactions. rsc.org

In the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, a related molecule, the packing is stabilized by numerous short intermolecular interactions. mdpi.com These include interactions between the nitrogen atoms of the nitrile group and hydrogen atoms of the aromatic ring, as well as between the oxygen atom of the nitro group and a hydrogen atom of the phenoxy substituent's aromatic ring. mdpi.com Oxygen-oxygen interactions involving the nitro, methoxy (B1213986), and phenoxy groups also contribute to structural stability. mdpi.com

Furthermore, π-π stacking interactions are significant in the crystal packing of similar molecules. For instance, in 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, the crystal packing is stabilized by such interactions. iucr.org In 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the distance between the center of a nitrile group bond and the center of a neighboring aromatic ring is 3.77 Å, and the distance between the center of the nitro group and a neighboring aromatic ring is 3.78 Å, which is indicative of potential π-π interactions. mdpi.com

The conformation of diaryl ethers is characterized by the dihedral angles between the planes of the two aromatic rings. In a polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the two aromatic rings are inclined to one another by 56.14 (7)°. nih.gov In another polymorph of the same compound, this angle is reported to be 66.75 (6)°. nih.gov For 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, a structurally similar compound, the vanillin (B372448) group and the benzene ring of the nitrobenzene (B124822) group have a much smaller dihedral angle of 4.95 (8)°. researchgate.netnih.gov

The orientation of the substituent groups relative to the benzene rings is also a key conformational feature. In one polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the two nitro groups are inclined to their attached benzene rings by 3.86 (17)° and 9.65 (15)°. nih.gov In another polymorph, the nitro group is inclined by 12.97 (13)°. nih.gov In 4-methoxy-N-(4-nitrobenzyl)aniline, the nitro group is nearly coplanar with its attached benzene ring, with a dihedral angle of 1.70 (2)°. nih.gov

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle of Nitro Group to Ring (°) |

| 1-nitro-4-(4-nitrophenoxy)benzene (Polymorph 1) | 56.14 (7) | 3.86 (17) and 9.65 (15) |

| 1-nitro-4-(4-nitrophenoxy)benzene (Polymorph 2) | 66.75 (6) | 12.97 (13) |

| 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4.95 (8) | - |

| 4-methoxy-N-(4-nitrobenzyl)aniline | 57.8 (1) | 1.70 (2) |

Disorder in crystal structures can arise from the static or dynamic distribution of atoms or molecular fragments over multiple positions. In some complex organic molecules, substituent groups can exhibit rotational disorder. For instance, a methoxy group might adopt multiple orientations within the crystal lattice. While no specific reports of disorder were found for this compound in the searched literature, it remains a possibility in its crystal structure, as is common for molecules with flexible groups.

Influence of Substituent Effects on Molecular Geometry and Conformation

The methoxy and nitro groups attached to the phenyl rings of this compound play a crucial role in determining its molecular geometry and conformational preferences.

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can influence the electron density of the aromatic ring. Sterically, it is relatively small but its orientation can affect the local packing environment.

The nitro group (-NO₂) is a strong electron-withdrawing group through both inductive and resonance effects, significantly polarizing the molecule. This electronic characteristic is a key driver for the formation of specific intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro oxygen atoms. rsc.org The presence of the nitro group can lead to the formation of strong intermolecular interactions that often dictate the primary structural motifs in the crystal packing of nitro-substituted benzenes. rsc.org

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group in this compound creates a molecule with a significant dipole moment, which will strongly influence its crystal packing and intermolecular interactions.

Comparison with Bridged Diphenyl Analogues

In flexible diaryl ethers, the conformation is primarily defined by the two torsion angles (dihedral angles) around the C-O bonds. These angles are influenced by a delicate balance of steric hindrance between the aromatic rings and the electronic effects of the substituents. For instance, in many ortho-substituted diphenyl ethers, a "skew" conformation is often adopted, where the phenyl rings are twisted with respect to each other to minimize steric clash. Research on 2-(3′-methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene reveals an ether oxygen bond angle of approximately 120°. researchgate.net Similarly, studies on polybrominated diphenyl ethers indicate that ortho-substitution forces the phenyl rings into an orthogonal arrangement.

Dibenzofuran (B1670420): This bridged system features a furan (B31954) ring fused to two benzene rings, resulting in a largely planar structure. The central five-membered ring enforces a specific orientation of the phenyl moieties. Studies on substituted dibenzofurans, such as 5-(dibenzofuran-4-yl)-2′-deoxyuridine, confirm the rigid, bent conformation of the dibenzofuran core. doaj.orgresearchgate.net Quantum chemical investigations on polychlorinated dibenzofurans further highlight their tendency towards planarity, with only minor deviations depending on the substitution pattern. nih.gov

Dibenzo-p-dioxin: In this system, the two phenyl rings are linked by a six-membered dioxin ring. While generally considered planar, some studies on chlorinated derivatives suggest the possibility of a slight fold along the oxygen-oxygen axis. nih.gov This near-planar arrangement significantly reduces the conformational freedom compared to open-chain diphenyl ethers.

Xanthene: The xanthene core, with its central pyran ring, also imposes a non-planar, yet rigid, conformation. nih.gov The central six-membered ring adopts a boat or half-chair conformation, which in turn dictates the relative orientation of the fused benzene rings.

The following interactive tables provide a comparative overview of key structural parameters for representative substituted diphenyl ethers and their bridged analogues.

Table 1: Conformational Data of Substituted Diphenyl Ether Analogues

| Compound Name | Dihedral Angle Between Phenyl Rings (°) | C-O-C Bond Angle (°) | Reference |

| 2-(3′-methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene | - | ~120 | researchgate.net |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | 63.36 | - | nih.gov |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 | - | nih.gov |

Table 2: Structural Characteristics of Bridged Diphenyl Analogues

| Compound Type | Key Structural Feature | Typical Conformation | Reference |

| Dibenzofuran | Fused furan ring | Near-planar, rigid | doaj.orgresearchgate.netnih.gov |

| Dibenzo-p-dioxin | Fused dioxin ring | Near-planar, slight fold possible | nih.gov |

| Xanthene | Fused pyran ring | Non-planar, boat/half-chair conformation | nih.gov |

The data clearly illustrates the conformational dichotomy between the flexible this compound system and its rigidified, bridged analogues. The free rotation in the former allows it to adopt a range of conformations in response to its environment, a property that is absent in the constrained systems. This fundamental structural difference is expected to have a significant impact on their respective chemical and physical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Energetic Landscapes

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For 1-methoxy-4-(4-nitrophenoxy)benzene, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The central C-O-C ether linkage and the orientation of the two phenyl rings are of particular interest.

Below is a representative table of optimized geometrical parameters that would be expected from a DFT calculation on a related diaryl ether, such as 4,4'-dibromodiphenyl ether, which serves as a structural analog.

| Parameter | Typical Value (for a related diaryl ether) |

| C-O bond length (ether) | ~1.40 Å |

| C-C bond length (aromatic) | ~1.39 - 1.41 Å |

| C-N bond length (nitro) | ~1.48 Å |

| N-O bond length (nitro) | ~1.23 Å |

| C-O-C bond angle | ~118-120° |

| Phenyl ring dihedral angles | Variable, defining conformers |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are governed by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). DFT calculations can quantify these effects through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich part of the molecule, which in this case would be the methoxy-substituted phenyl ring. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro-substituted phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This would confirm the electron-donating nature of the methoxy group, leading to a slight negative charge on its oxygen atom and an increase in electron density on the attached phenyl ring. The nitro group, being strongly electron-withdrawing, would lead to a positive charge on the nitrogen atom and a decrease in electron density on its phenyl ring.

A representative HOMO-LUMO gap for a similar nitroaromatic compound could be in the range of 3-4 eV.

| Property | Expected Value/Observation |

| HOMO Energy | Higher energy, localized on methoxy-phenyl ring |

| LUMO Energy | Lower energy, localized on nitro-phenyl ring |

| HOMO-LUMO Gap | ~3-4 eV |

| Charge on Methoxy Oxygen | Negative |

| Charge on Nitro Nitrogen | Positive |

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

Key vibrational modes for this molecule would include the C-O-C stretching of the ether linkage, the symmetric and asymmetric stretching of the NO₂ group, the C-H stretching of the aromatic rings, and various ring deformation modes.

The following table provides examples of expected vibrational frequencies for key functional groups based on studies of analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1335 - 1370 |

| Asymmetric C-O-C stretch | 1230 - 1270 |

| Symmetric C-O-C stretch | ~1020 - 1075 |

| Aromatic C-H stretch | 3000 - 3100 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment (e.g., a solvent or a condensed phase).

Conformational Sampling and Dynamics in Solution

In a solvent, this compound would not exist in a single, rigid conformation. Instead, it would continuously explore different shapes due to thermal motion and interactions with solvent molecules. MD simulations can track these conformational changes over time. Of particular interest would be the rotation around the C-O bonds of the ether linkage, which would lead to different relative orientations of the two phenyl rings. By analyzing the trajectory from an MD simulation, one can determine the most probable conformations, the lifetimes of these conformations, and the energy barriers for converting between them. This provides a dynamic understanding of the molecule's flexibility.

Intermolecular Interaction Analysis in Condensed Phases

In a condensed phase (either a liquid or a solid), the interactions between neighboring this compound molecules become significant. MD simulations can be used to study these intermolecular interactions. The polar nitro group would be expected to engage in dipole-dipole interactions with neighboring molecules. The aromatic rings could participate in π-π stacking interactions. The methoxy group could also influence the local packing and interactions. By analyzing the radial distribution functions from an MD simulation, one can determine the average distances and orientations between molecules, providing a detailed picture of the local structure in the condensed phase. This is crucial for understanding the material properties of the compound.

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on 1-methoxy-4-(4-nitrophenoxy)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the outcome of such reactions is heavily influenced by the directing effects of the substituents on both benzene (B151609) rings.

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the electronic effects of the substituents on both aromatic rings. The methoxy (B1213986) (-OCH3) group on one ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. masterorganicchemistry.comyoutube.com Conversely, the nitrophenoxy group as a whole exerts a deactivating, electron-withdrawing effect on the other ring, primarily due to the strong electron-withdrawing nature of the nitro (-NO2) group. youtube.com

The ether oxygen of the nitrophenoxy group can donate some electron density to its attached ring via resonance, which would typically favor ortho and para substitution. However, this effect is significantly diminished by the powerful electron-withdrawing nitro group in the para position. Therefore, the ring bearing the nitrophenoxy group is strongly deactivated towards electrophilic attack.

As a result, electrophilic substitution is expected to occur predominantly on the electron-rich, methoxy-substituted ring. The methoxy group will direct incoming electrophiles to the positions ortho to it (C2 and C6). The para position (C4) is already occupied by the nitrophenoxy group.

The successful execution of electrophilic aromatic substitution reactions on this compound and the optimization of product yields depend on carefully controlled reaction conditions. Due to the activating nature of the methoxy group, milder conditions are generally required for substitutions on the activated ring compared to unsubstituted benzene.

Nitration: The introduction of a nitro group onto the methoxy-activated ring can typically be achieved using a mixture of nitric acid (HNO3) in a strong acid catalyst like sulfuric acid (H2SO4). industrialchemicals.gov.aulibretexts.org To enhance selectivity and control the reaction, milder nitrating agents or lower temperatures may be employed.

Halogenation: The halogenation (e.g., bromination or chlorination) of the activated ring can be carried out using the respective halogen (Br2 or Cl2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). nih.gov For highly activated rings, the reaction can sometimes proceed even without a catalyst.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, are also directed to the activated ring. These reactions typically employ an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl3. nih.gov It is important to note that the presence of the deactivating nitro group on the other ring may necessitate slightly more forcing conditions than for anisole (B1667542) itself.

Optimizing yields for a specific isomer, particularly the ortho product, involves careful selection of catalysts, solvents, and reaction temperatures to manage steric hindrance and electronic effects.

Nucleophilic Reactions at the Nitro Group or Aromatic Rings

The presence of the electron-withdrawing nitro group opens up possibilities for nucleophilic reactions, either through the reduction of the nitro group itself or through nucleophilic aromatic substitution.

The nitro group of this compound can be readily reduced to an amine (amino) group, yielding 4-(4-methoxyphenoxy)aniline. This transformation is a crucial step in the synthesis of various derivatives. Several reducing agents can accomplish this conversion.

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas (H2) in the presence of a metal catalyst. nist.govnih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| H2, Pd/C | Ethanol, Room Temperature, H2 pressure | 4-(4-methoxyphenoxy)aniline |

| Sn, HCl | Reflux | 4-(4-methoxyphenoxy)aniline hydrochloride |

| Fe, HCl | Reflux | 4-(4-methoxyphenoxy)aniline hydrochloride |

This table presents generally applicable conditions for nitro group reduction; specific yields for this compound may vary.

The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement. For this to occur, the aromatic ring must be sufficiently electron-deficient. The presence of other electron-withdrawing groups would further facilitate this reaction. Strong nucleophiles are typically required for this transformation.

Reactions Involving the Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be cleaved under forcing conditions. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The cleavage of the ether bond would result in the formation of a phenol (B47542) and a substituted benzene derivative. Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) at high temperatures are typically required to break the C-O bond of the ether. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage could potentially occur at either of the ether linkages, leading to a mixture of products depending on the reaction conditions.

Cleavage Reactions and Stability Studies

The ether linkage in diaryl ethers is generally stable but can be cleaved under specific, often harsh, conditions. For this compound, the C-O bond is susceptible to nucleophilic attack, a reaction influenced by the electronic properties of the aromatic rings. The presence of the electron-withdrawing nitro group on one of the rings makes the corresponding phenoxy group a better leaving group, facilitating cleavage at that site.

Common reagents for the cleavage of aryl ethers include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). For instance, treatment with BBr₃ in an inert solvent is a standard method for converting aryl methyl ethers to phenols. More recently, milder and more selective methods have been developed. The use of thiol-based reagents, such as 2-(diethylamino)ethanethiol, can effectively deprotect aromatic methyl ethers, affording the corresponding phenols in high yields with the advantage of an acid-soluble byproduct for easy removal. organic-chemistry.org

Additionally, photoredox catalysis offers a modern approach for the chemoselective cleavage of phenolic ethers under neutral pH conditions. chemrxiv.org This method uses a photocatalyst and visible light to activate the C(sp³)–O bond, leading to its fragmentation. chemrxiv.org While specific stability studies on this compound are not widely documented, data from the related compound p-nitroanisole (1-methoxy-4-nitrobenzene) show that it undergoes metabolic O-dealkylation in biological systems to form p-nitrophenol, demonstrating the lability of the methyl-ether bond. industrialchemicals.gov.au

Table 1: Selected Reagents for Aryl Ether Cleavage

| Reagent/System | Type of Ether Cleaved | Conditions | Notes |

| Boron Tribromide (BBr₃) | Aryl methyl ethers | Inert solvent (e.g., CH₂Cl₂) | General and effective method. organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | Aromatic methyl ethers | Reflux | Odorless workup due to acid-soluble byproducts. organic-chemistry.org |

| Visible Light / Photocatalyst | Phenolic ethers | pH-neutral, room temperature | High chemoselectivity and mild conditions. chemrxiv.org |

| HSiCl₃ / Tertiary Amine | Aliphatic and Aromatic Ethers | Mild, metal-free | Reduces ethers to hydrocarbons. organic-chemistry.org |

Cross-Coupling Reactions

The aromatic rings of this compound can be functionalized using transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in modern organic synthesis for creating biaryl structures. nih.gov In the context of this compound, the nitro group itself can act as a coupling handle. The palladium-catalyzed cross-coupling of nitroarenes has emerged as a viable, albeit challenging, transformation that involves the oxidative addition of a Pd(0) complex into the Ar–NO₂ bond. encyclopedia.pub This allows for the direct replacement of the nitro group with an aryl, heteroaryl, or other organic moiety.

Alternatively, the aromatic rings could be pre-functionalized with a halide (Br, I) or a triflate group to facilitate standard cross-coupling protocols. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is highly tolerant of various functional groups, including nitro groups. uwindsor.ca The use of bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has significantly expanded the scope of these reactions to include less reactive coupling partners and sterically hindered substrates. nih.gov

Table 2: Example of a Suzuki-Miyaura Coupling of a Nitro-substituted Aryl Compound

| Aryl Halide/Nitroarene | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | 2-(4-Nitrophenyl)thiophene | High | youtube.com |

| Aryl Halides (general) | Phenylboronic acid | Pd@Fe₂O₄ | Unsymmetrical biaryls | Good | jsynthchem.com |

| Nitroarenes (general) | Various nucleophiles | Palladium catalyst | Cross-coupled products | Broad scope | encyclopedia.pub |

Functionalization of the Phenoxy Ring

The primary site for functionalization on the phenoxy ring is the nitro group. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and, most importantly, allows for its reduction to a primary amine. The resulting aniline (B41778) derivative, 4-amino-1-(4-methoxyphenoxy)benzene, is a versatile intermediate for a wide array of further chemical transformations.

The reduction of aromatic nitro compounds can be achieved with high chemoselectivity using various modern and classical reagents. organic-chemistry.org

Table 3: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Advantages |

| Iron (Fe) powder / Acid | Reflux in acidic medium (e.g., AcOH, HCl) | Inexpensive and traditional method. |

| Tin(II) Chloride (SnCl₂) / HCl | Acidic conditions | Effective for selective reductions. |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Palladium on Carbon | Clean, high-yielding, but can affect other reducible groups. |

| Tetrahydroxydiboron (B₂(OH)₄) | Water, room temperature | Metal-free, mild, and chemoselective. organic-chemistry.org |

| Trichlorosilane (HSiCl₃) / Amine | Mild, room temperature | Metal-free and tolerates many functional groups. organic-chemistry.org |

Once formed, the amino group can be acylated, alkylated, diazotized to form phenols or halides, or used as a directing group for further substitution on the aromatic ring.

Synthesis of Heterocyclic Analogues Incorporating the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly those containing nitrogen. The key synthetic strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner. To create fused heterocyclic systems like benzimidazoles or quinoxalines, an ortho-diamine functionality is typically required. This can be achieved by starting with a precursor that already contains a second nitrogen-based group ortho to the nitro group, or by introducing one after the initial reduction.

For example, if one were to start with a derivative such as 1-(3-amino-4-nitrophenoxy)-4-methoxybenzene, reduction would yield 1-(3,4-diaminophenoxy)-4-methoxybenzene. This ortho-diamine is a key building block for various heterocycles.

Benzimidazole (B57391) Synthesis: The condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative) is a classic method for forming the benzimidazole ring system. nih.govorganic-chemistry.org For instance, reacting the diamine derivative with an aldehyde in the presence of a mild catalyst like ammonium (B1175870) chloride would yield a 2-substituted benzimidazole fused to the phenoxy scaffold. nih.gov

Quinoxaline (B1680401) Synthesis: Quinoxalines are readily synthesized by the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubresearchgate.net This reaction is often high-yielding and provides a direct route to the quinoxaline core, which is a prominent scaffold in medicinal chemistry. encyclopedia.pub

These synthetic pathways demonstrate how the relatively simple structure of this compound can be elaborated into complex, high-value heterocyclic molecules through a sequence of reduction and cyclization reactions.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The structural attributes of 1-methoxy-4-(4-nitrophenoxy)benzene make it a valuable intermediate in the construction of more complex molecular entities. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further synthetic elaborations.

Precursor for Advanced Organic Building Blocks

Organic building blocks are fundamental functionalized molecules used in the modular, bottom-up assembly of larger molecular architectures. sigmaaldrich.com These blocks are crucial in medicinal chemistry, organic chemistry, and materials chemistry for creating supramolecular complexes, metal-organic frameworks, and other complex constructs. sigmaaldrich.com

The core structure of this compound can be chemically modified to generate a variety of advanced organic building blocks. For instance, reduction of the nitro group to an amine yields 4-(4-methoxyphenoxy)aniline. This resulting aniline (B41778) derivative can then participate in a wide range of coupling reactions to form larger, more intricate molecules. The presence of the methoxy (B1213986) group also offers a site for potential demethylation to a phenol (B47542), providing another avenue for functionalization.

Derivatives of this core structure are instrumental in creating building blocks for various applications. For example, related structures are used in the synthesis of pillararenes, a class of macrocyclic host molecules. researchgate.net The synthesis of thienopyrrolocarbazoles, which are valuable in functional organic materials, also utilizes related triarylamine frameworks.

Role in Multi-Step Synthetic Sequences

In multi-step synthetic sequences, this compound can be a critical starting material or intermediate. The nitro group often serves as a directing group or a precursor to a more reactive functional group that is introduced later in the synthesis to avoid unwanted side reactions.

An example of a related compound's role in a multi-step synthesis is the preparation of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene (B8374712). This synthesis involves the reaction of sodium p-nitrophenoxide with 4-methoxybenzyl chloride in DMF. prepchem.com This highlights how the nitrophenoxy moiety can be incorporated into larger molecular frameworks.

Integration into Functional Organic Materials

The unique electronic properties arising from the donor-acceptor nature of this compound make it and its derivatives attractive candidates for incorporation into a range of functional organic materials.

Chromophores and Optoelectronic Materials based on the Core Structure

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) connected through a π-conjugated system gives rise to intramolecular charge-transfer (ICT) characteristics. This makes derivatives of this compound potential chromophores with interesting photophysical properties.

For instance, stilbene (B7821643) derivatives incorporating similar donor-acceptor motifs, such as (E)-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, exhibit significant nonlinear optical (NLO) properties. nih.govcymitquimica.com These properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. The efficiency of these materials is often related to the extent of charge transfer, which can be tuned by modifying the donor and acceptor strengths and the nature of the conjugated bridge.

Research on related thieno[3,2-b]thiophene (B52689) fluorophores functionalized with triphenylamine (B166846) and dimethoxytriphenylamine has shown that tuning the electron-donating and -withdrawing groups can lead to a wide range of emission colors and high quantum efficiencies. acs.org This demonstrates the potential for creating a variety of optoelectronic materials by modifying the core structure of this compound.

Liquid Crystals and Polymer Precursors

The rigid, rod-like structure of certain derivatives of this compound suggests their potential application in the field of liquid crystals. The introduction of flexible alkyl chains to the core structure could induce mesophase behavior, leading to materials with applications in displays and sensors.

Furthermore, the bifunctional nature of derivatives, such as the corresponding amino- and hydroxy-functionalized compounds, allows them to act as monomers for the synthesis of high-performance polymers. For example, polyamides, polyimides, and polyesters incorporating this diaryl ether moiety could exhibit enhanced thermal stability and specific optical or electronic properties.

Advanced Chemical Sensing Platforms

The electronic and photophysical properties of materials derived from this compound can be sensitive to their local environment. This sensitivity can be exploited in the design of advanced chemical sensors. For example, changes in the fluorescence or absorption spectrum of a chromophore based on this structure upon binding to a specific analyte can be used for detection.

The nitroaromatic component itself can be a recognition site for certain analytes. For instance, the interaction of electron-rich species with the electron-deficient nitrophenyl ring can lead to a detectable signal. This principle is utilized in the design of sensors for various electron-rich compounds.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Approaches

The classical synthesis of diaryl ethers like 1-methoxy-4-(4-nitrophenoxy)benzene often relies on the Ullmann condensation, which typically involves copper catalysts at high temperatures. beilstein-journals.orgwikipedia.org Future research is increasingly focused on developing more sustainable and efficient methods.

Key areas of development include:

Metal-Free Catalysis: Researchers are exploring metal-free cascade reactions using reagents like diaryliodonium salts. su.se This approach is energy-efficient, avoids potentially toxic and rare metal catalysts, and generates less waste, aligning with the principles of green chemistry. su.se

Nanocatalysis: The use of copper-based nanocatalysts, including those immobilized on magnetic nanoparticles, presents a frontier for improving diaryl ether synthesis. jsynthchem.comnih.gov These catalysts can be readily separated from the reaction mixture by simple methods like using an external magnet and can be reused multiple times without significant loss of activity, enhancing the economic and environmental viability of the synthesis. nih.gov

Optimized Ligand and Base Systems: Significant research is dedicated to finding new ligands and reaction conditions that allow for coupling reactions at lower temperatures. beilstein-journals.org For instance, using alternative bases like triethylamine (B128534) (Et3N), which is less sensitive to moisture than traditional bases, can improve the quality and yield of diaryl ether synthesis. jsynthchem.comjsynthchem.com

A comparative table of synthetic approaches for diaryl ethers is presented below.

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages |

| Traditional Ullmann | Copper Powder | DMF, Nitrobenzene (B124822) | >200 °C | Established method |

| Modern Ullmann | CuI / Ligand | Acetonitrile (B52724), THF | 80-120 °C | Milder conditions, improved scope beilstein-journals.org |

| Palladium-Catalyzed | Pd Catalyst / Phosphine (B1218219) Ligand | Toluene, Dioxane | 80-110 °C | High efficiency, broad scope |

| Nanocatalysis | Cu₂O nanocubes, Fe₃O₄@SiO₂@Pd⁰ | THF, Water | 70-110 °C | Reusability, high efficiency nih.gov |

| Metal-Free Cascade | Diaryliodonium Salts | Not specified | Not specified | Sustainable, energy-efficient su.se |

Exploration of Unconventional Reactivity Patterns

Future investigations will likely probe the reactivity of the this compound scaffold beyond its synthesis. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a polarized molecule with distinct reactive sites, offering opportunities for novel transformations.

Potential research directions include:

Domino Reactions: Designing cascade or domino reactions where multiple bonds are formed in a single operation. For instance, palladium catalysis could enable domino sequences for synthesizing complex structures from simple precursors like dichloroalkenes. rsc.org

Photochemical Reactions: Investigating the molecule's behavior under photoirradiation. Light can induce novel reactions, such as the generation of aryl radicals from related organometallic compounds, which can be trapped to form new bonds. nih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the diaryl ether core. Nickel-catalyzed cross-coupling reactions, for example, can use ether groups as handles for late-stage derivatization, allowing for the synthesis of diverse analogues from a common intermediate. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the reaction kinetics and mechanisms is crucial for optimizing synthetic processes and discovering new applications. perkinelmer.com Advanced spectroscopic techniques are essential for studying the dynamic behavior of molecules like this compound in real-time.

Future studies could employ:

In-Situ FTIR and Raman Spectroscopy: These methods provide real-time information on changes in molecular structure, allowing researchers to monitor the consumption of reactants and the formation of products and intermediates during a reaction. perkinelmer.comnumberanalytics.com

Stopped-Flow Spectroscopy: Coupled with techniques like UV-Vis or fluorescence, stopped-flow analysis enables the study of very fast reaction kinetics, on the scale of milliseconds. perkinelmer.comnih.gov This is particularly useful for understanding the initial steps of a reaction.

2D and Advanced NMR Spectroscopy: Two-dimensional NMR techniques can provide detailed information about the molecular structure and dynamics of reaction mixtures, helping to elucidate complex reaction mechanisms. numberanalytics.com Integrating spectroscopic data with computational tools can offer a deeper understanding of protein-ligand interactions and structural dynamics at an atomic level. researchgate.net

| Technique | Information Gained | Timescale |

| Stopped-Flow UV-Vis | Reaction rates, progress monitoring | Milliseconds to seconds perkinelmer.comnih.gov |

| In-Situ FT-IR | Changes in functional groups, intermediate identification | Seconds to hours perkinelmer.comnumberanalytics.com |

| In-Situ Raman | Reaction kinetics, mechanistic insights | Seconds to hours numberanalytics.com |

| Advanced NMR | Detailed molecular structure, dynamics, interactions | Minutes to hours numberanalytics.comresearchgate.net |

Integration of Machine Learning and AI in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery of new molecules with desired properties. arxiv.org For a compound like this compound, these tools can predict properties and guide the design of new derivatives.

Future applications in this area include:

Property Prediction: Using ML models, such as graph-convolutional neural networks, to predict fundamental physicochemical and biological properties. aiche.org This allows for rapid virtual screening of large libraries of potential derivatives without the need for time-consuming synthesis and testing. arxiv.org

Reaction Outcome Prediction: Employing Δ-learning models to predict reaction properties, such as activation energies, with high accuracy at a fraction of the computational cost of traditional methods like density functional theory (DFT). nih.govresearchgate.net This can accelerate the discovery of optimal synthetic routes.

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the diaryl ether scaffold, optimized for specific biological targets or material properties.

Expanding Applications in Niche Areas of Organic Chemistry and Materials Science

The diaryl ether scaffold is recognized as a "privileged structure" in medicinal chemistry and agrochemicals due to its presence in numerous bioactive compounds, including anticancer and anti-inflammatory agents. nih.govrsc.orgbeilstein-journals.org

Future research could focus on tailoring this compound and its derivatives for niche applications, such as:

Functional Materials: Triarylamines, which can be synthesized from diaryl amines, are used in functional materials for solar cells and LEDs. su.se The specific electronic properties of the nitro-substituted diaryl ether could be harnessed for applications in organic electronics.

Specialized Agrochemicals: Given the prevalence of the diaryl ether motif in herbicides and fungicides, derivatives could be designed and screened for high efficacy against specific agricultural pests or diseases. nih.gov

Probes for Mechanistic Studies: The compound could serve as a model system for fundamental studies in physical organic chemistry, such as investigating the mechanisms of nucleophilic aromatic substitution or catalysis, due to its well-defined electronic and structural features. stackexchange.com

Q & A

Basic Research Questions

Q. Synthesis Optimization: What are the most reliable methods for synthesizing 1-methoxy-4-(4-nitrophenoxy)benzene, and how can reaction yields be improved?

- Methodology :

- Stepwise Nitration : Begin with methoxybenzene derivatives and introduce the nitro group via nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor purity via TLC and confirm with melting point analysis .

- Yield Enhancement : Optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (2–4 hours) to reduce byproducts like dinitro derivatives .

Q. Spectroscopic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Use ¹H NMR (CDCl₃) to identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.8–8.2 ppm). Compare with NIST reference data for nitroaromatics .

- IR Spectroscopy : Confirm nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1340 cm⁻¹. Methoxy C-O stretches appear near 1250 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (MW: 275.24 g/mol) via ESI-MS or GC-MS .

Q. Safety and Handling: What precautions are essential when handling nitro-substituted aromatic compounds like this derivative?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass bottles at 2–8°C to prevent photodegradation. Label containers with hazard warnings (e.g., irritant) .

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. Reaction Mechanism Elucidation: How does the electronic nature of the nitro group influence the reactivity of this compound in substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for nucleophilic attack (e.g., para to nitro group) .

- Kinetic Studies : Monitor reactions with UV-Vis spectroscopy under varying conditions (pH, solvent polarity) to determine rate constants and activation parameters .

- Isotopic Labeling : Use deuterated analogs (e.g., DMSO-d₆ solvent) to track hydrogen/deuterium exchange in mechanistic intermediates .

Q. Thermal Stability and Degradation Pathways: What are the primary degradation products of this compound under elevated temperatures, and how can they be mitigated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under N₂ to identify decomposition onset (~200°C). Couple with DSC to detect exothermic events .

- GC-MS Post-Degradation : Identify volatile byproducts (e.g., nitro-phenols) and propose cleavage mechanisms (e.g., C-O bond scission) .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use inert atmospheres during high-temperature reactions .

Q. Surface Adsorption Studies: How does this compound interact with indoor environmental surfaces, and what implications does this have for air quality studies?

- Methodology :

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption on silica or polymer surfaces. Correlate with contact angle measurements .

- Oxidation Experiments : Expose adsorbed layers to ozone (50 ppb) and monitor degradation via FTIR-ATR to assess persistence .

Q. Data Contradictions in Spectral Libraries: How can researchers resolve discrepancies between experimental NMR data and existing databases for this compound?

- Methodology :

- Cross-Validation : Compare experimental data with multiple databases (NIST, PubChem) and published spectra from peer-reviewed journals .

- Paramagnetic Shift Reagents : Add Eu(fod)₃ to NMR samples to distinguish overlapping aromatic signals .

- Collaborative Reproducibility : Share raw data (e.g., via Zenodo) for community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.